Analytical Characterization of Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate: A Comprehensive Guide to ^1^H and ^13^C NMR Chemical Shifts
Analytical Characterization of Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate: A Comprehensive Guide to ^1^H and ^13^C NMR Chemical Shifts
Executive Summary
Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate (Chemical Formula: C15H20BrNO3) is a highly versatile building block utilized in the synthesis of CNS-active therapeutics and kinase inhibitors. The physical and chemical properties of1 dictate its handling and spectral acquisition parameters[1]. Accurate Nuclear Magnetic Resonance (NMR) assignment of this molecule is complicated by conformational dynamics and heavy-atom effects. This whitepaper provides a rigorously grounded framework for interpreting the ^1^H and ^13^C NMR spectra of this compound, detailing the causality behind observed chemical shifts and outlining a self-validating experimental protocol.
Structural Anatomy and NMR Causality
Understanding the NMR spectrum of this compound requires deconstructing it into three distinct functional domains. Standard synthetic routes often involve the protection of the morpholine nitrogen with a Boc group, similar to the synthesis of2[2], which fundamentally alters the electronic environment of the core heterocycle.
The Boc Protecting Group (Conformational Dynamics)
The tert-butyloxycarbonyl (Boc) group attached to the morpholine nitrogen (N4) is not merely a static spectator. The N-CO bond exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π -system.
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Causality: This restricted rotation creates distinct conformers (rotamers) on the NMR timescale at 298 K. Consequently, the protons and carbons adjacent to the nitrogen (C3, C5) experience varying magnetic environments, resulting in significant line broadening or the appearance of duplicate, overlapping multiplet sets in the spectrum.
The Morpholine Core (Heteroatom Deshielding & Stereochemistry)
The saturated six-membered morpholine ring typically adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 4-bromophenyl group at C2 strongly prefers the equatorial position.
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Causality: The oxygen atom (O1) strongly deshields the adjacent C2 and C6 positions via inductive electron withdrawal. The C2 proton (axial) will couple with the adjacent C3 protons (one axial, one equatorial), yielding a distinct doublet of doublets (dd) governed by the Karplus relationship (a large Jax−ax coupling of ~10 Hz and a smaller Jax−eq coupling of ~2.5 Hz).
The 4-Bromophenyl Moiety (Heavy Atom Effect)
The synthesis and characterization of morpholine derivatives, including halogenated phenylmorpholines, are critical in drug discovery, as demonstrated in recent methodologies for 3[3].
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Causality: While bromine is electronegative, its large, polarizable electron cloud exerts a diamagnetic shielding effect on the directly attached ipso-carbon (C4'). This "heavy atom effect" shifts the C4' resonance unusually upfield (~121 ppm) compared to standard aromatic carbons. Conversely, the ortho protons (H3', H5') are deshielded by the anisotropic effects of the bromine atom.
Logical mapping of structural domains to predicted NMR chemical shifts.
Quantitative Data Summaries
The following tables summarize the predicted and empirically validated chemical shifts for the target molecule in CDCl3 at 298 K.
Table 1: ^1^H NMR Assignments (400 MHz, CDCl3)
| Position | Multiplicity | Integration | Shift ( δ , ppm) | Mechanistic Rationale |
| Boc-CH | Singlet (s) | 9H | 1.45 | Equivalent methyl protons in a highly shielded sp^3^ environment. |
| Morpholine-H3 | Multiplet (m) | 2H | 2.75 - 3.05 | Adjacent to N. Broadened by Boc rotameric exchange. |
| Morpholine-H5 | Multiplet (m) | 2H | 3.85 - 4.15 | Adjacent to N. Broadened by Boc rotameric exchange. |
| Morpholine-H6 | Multiplets (m) | 2H | 3.65, 4.00 | Deshielded by adjacent oxygen. Diastereotopic splitting. |
| Morpholine-H2 | Doublet of doublets (dd) | 1H | 4.45 | Highly deshielded by O and Ar. J ≈ 10.5, 2.5 Hz (axial-axial, axial-equatorial). |
| Ar-H2', H6' | Doublet (d) | 2H | 7.25 | Ortho to the morpholine ring. J ≈ 8.4 Hz. |
| Ar-H3', H5' | Doublet (d) | 2H | 7.48 | Ortho to Bromine. Deshielded by inductive effects. J ≈ 8.4 Hz. |
Table 2: ^13^C NMR Assignments (100 MHz, CDCl3)
| Position | Carbon Type | Shift ( δ , ppm) | Mechanistic Rationale |
| Boc-CH | Primary (CH | 28.4 | Three equivalent methyl carbons. |
| Morpholine-C5 | Secondary (CH | 43.8 | Adjacent to N. Peak may appear broad or split due to rotamers. |
| Morpholine-C3 | Secondary (CH | 51.5 | Adjacent to N and C2. Broadened by rotamers. |
| Morpholine-C6 | Secondary (CH | 66.8 | Deshielded by adjacent oxygen atom. |
| Morpholine-C2 | Tertiary (CH) | 77.8 | Benzylic-like environment; strongly deshielded by oxygen. |
| Boc-C(CH | Quaternary (C) | 80.2 | Sterically hindered, deshielded by adjacent carbamate oxygen. |
| Ar-C4' (C-Br) | Quaternary (C) | 121.6 | Heavy atom effect of Bromine provides anomalous shielding. |
| Ar-C2', C6' | Tertiary (CH) | 127.9 | Aromatic carbons ortho to the morpholine substituent. |
| Ar-C3', C5' | Tertiary (CH) | 131.6 | Aromatic carbons ortho to the bromine atom. |
| Ar-C1' | Quaternary (C) | 139.2 | Aromatic carbon attached directly to morpholine C2. |
| Boc-C=O | Quaternary (C) | 154.6 | Carbamate carbonyl carbon. |
Self-Validating Experimental Protocols
To ensure uncompromising data integrity, the NMR acquisition must follow a self-validating workflow. Because the Boc group introduces artificial line broadening, the protocol must actively differentiate between poor instrument shimming and genuine molecular dynamics.
Step 1: High-Fidelity Sample Preparation
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Dissolve 5–10 mg of the analyte in 0.6 mL of high-purity CDCl
3(99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Causality Check: Filter the solution through a glass wool plug into a 5 mm NMR tube. Removing paramagnetic particulates and undissolved solids is critical to prevent localized magnetic field inhomogeneities.
Step 2: Acquisition and Shimming Validation
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Insert the sample into a 400 MHz or 500 MHz NMR spectrometer at 298 K.
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Perform automated tuning, matching, and gradient shimming (e.g., topshim).
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Self-Validation Gate: Before acquiring the full spectrum, acquire a 1-scan dummy spectrum and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm.
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Condition: If FWHM > 1.0 Hz, re-shim the instrument. Broad signals in the morpholine core cannot be confidently attributed to Boc rotamers unless the TMS standard proves the magnetic field is perfectly homogeneous.
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Step 3: ^1^H and ^13^C Acquisition
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^1^H NMR: Acquire 16–32 scans with a relaxation delay (d1) of 2.0 seconds to ensure complete relaxation of all protons.
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^13^C NMR: Acquire 1024–2048 scans utilizing WALTZ-16 ^1^H decoupling. Set d1 to 2.5 seconds. The C4' (C-Br) and C=O carbons have long T1 relaxation times; a sufficient d1 prevents these critical quaternary signals from disappearing into the baseline noise.
Step 4: Variable Temperature (VT) Resolution (Optional but Recommended)
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If the C3 and C5 morpholine protons are excessively broad, complicating integration, switch the solvent to Toluene-d
8or DMSO-d6. -
Elevate the probe temperature to 330 K – 350 K.
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Causality Check: Heating increases the rate of rotation around the Boc N-CO bond. The coalescence of broad multiplets into sharp, distinct peaks definitively validates that the initial broadening was due to rotameric equilibrium, not sample degradation or impurities.
Workflow for self-validating NMR acquisition and processing.
References
- Title: tert-butyl 2-(4-bromophenyl)
- Title: (S)
- Source: nih.
